molecular formula C18H10Cl2F3N3O2 B13719018 N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

Cat. No.: B13719018
M. Wt: 428.2 g/mol
InChI Key: BSWNTIFXXFVKQX-UHFFFAOYSA-N
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Description

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with dichlorophenyl and trifluoromethyl groups, and an aminobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia, share the pyrimidine scaffold.

    Aminobenzoic Acid Derivatives: Compounds like para-aminobenzoic acid (PABA) and its derivatives, which are used in sunscreen formulations and as vitamins.

Uniqueness

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H10Cl2F3N3O2

Molecular Weight

428.2 g/mol

IUPAC Name

4-[[4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C18H10Cl2F3N3O2/c19-10-3-6-13(20)12(7-10)14-8-15(18(21,22)23)26-17(25-14)24-11-4-1-9(2-5-11)16(27)28/h1-8H,(H,27,28)(H,24,25,26)

InChI Key

BSWNTIFXXFVKQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=CC(=N2)C(F)(F)F)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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